unc569

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Signaling Pathways

UNC569 exerts its effects by specifically targeting the MerTK signaling axis. The diagram below illustrates the core mechanism and downstream consequences.

Core mechanism of this compound-mediated MerTK inhibition and its cellular effects.

Key Experimental Evidence and Protocols

The efficacy of this compound has been demonstrated across various experimental models, from cellular assays to in vivo studies.

In Vitro Cellular Assays

Treatment with this compound inhibits MerTK autophosphorylation and downstream signaling in leukemia cell lines (e.g., 697 B-ALL, Jurkat T-ALL). Typical protocols involve:

- Cell Treatment: Pre-incubate cells with this compound (e.g., 1 µM) for 1-1.5 hours [1].

- Stimulation & Lysis: Treat cells with pervanadate (a phosphatase inhibitor) for 3 minutes to stabilize phosphorylated proteins, then lyse [2].

- Detection: Immunoprecipitate MerTK from lysates and perform Western blot analysis using phospho-specific MerTK antibodies to detect inhibition of activation [2].

Functional and Phenotypic Assays

The tables below summarize the anti-oncogenic effects of this compound observed in key functional assays.

Table: Efficacy of this compound in Preclinical Models of Cancer

| Disease Model | Assay Type | Key Findings |

|---|---|---|

| Acute Lymphoblastic Leukemia (ALL) [2] [3] | MTT/Viability | Reduced proliferation/survival (IC₅₀: 0.91 µM in 697 cells; 1.55 µM in Jurkat cells) |

| Colony Formation | Dose-dependent decrease in colony formation in methylcellulose | |

| Chemosensitization | Combined with etoposide or methotrexate significantly increased apoptosis vs. chemo alone | |

| Atypical Teratoid/Rhabdoid Tumors (ATRT) [2] | Soft Agar | Reduced colony formation in BT12 cell line |

| T-ALL in Zebrafish [2] [4] | In Vivo Imaging | >50% reduction in tumor burden after 2 weeks of 4 µM treatment |

Application in Fibrosis Research

A 2024 study identified MerTK as a master regulator of a pro-fibrotic feedback loop involving TGFβ [5]. This research employed this compound as a tool compound:

- Experimental Use: this compound was used to inhibit MerTK in mouse models of liver, kidney, and lung fibrosis.

- Key Findings: Pharmacological inhibition of MerTK with this compound not only reduced fibrosis when treatment was initiated early but also demonstrated a capacity to reverse established liver fibrosis [5].

Use of this compound in Research

This compound is commercially available as a research-grade chemical and is typically supplied as a solid or a pre-dissolved solution in DMSO [1] [6] [7].

- Solubility: Soluble in DMSO (e.g., 100 mg/mL) and water with gentle warming (e.g., 2.5 mg/mL) [7].

- Storage: Stock solutions in DMSO are stable for up to 6 months at -20°C; protect from light [1] [7].

References

- 1. This compound | Mer RTK Inhibitor [medchemexpress.com]

- 2. This compound, a novel small molecule Mer inhibitor with efficacy ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound As Novel Small Molecule Mer Receptor Tyrosine ... [sciencedirect.com]

- 4. This compound, a Novel Small-Molecule Mer Inhibitor With ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fibrosis lacks treatments and methods of reversal: Study ... [medicalxpress.com]

- 6. This compound | Mer Inhibitor | Axon 2086 [axonmedchem.com]

- 7. Mer RTK Inhibitor, this compound - Calbiochem | 445835 [merckmillipore.com]

Mechanism of Action and Signaling Pathway

UNC569 exerts its effects by specifically binding to the kinase domain of Mer, blocking its phosphorylation and subsequent activation of downstream pro-survival pathways.

The diagram below illustrates how this compound inhibits the Mer signaling pathway to produce its anti-cancer effects.

Key Experimental Evidence and Protocols

Preclinical studies have demonstrated the efficacy of this compound through various in vitro and in vivo models.

In Vitro Cellular Assays

Treatment with this compound in leukemia cell lines (e.g., 697 and Jurkat) has been shown to:

- Inhibit Mer Phosphorylation: Cells are typically pretreated with this compound for about 1 hour before the addition of a phosphatase inhibitor (like pervanadate) to stabilize phosphorylated proteins [1] [2]. Phospho-Mer levels are then analyzed by immunoprecipitation and Western blot [1].

- Induce Apoptosis: Treating cells with this compound (e.g., at 1 µM for 24 hours) increases levels of cleaved Caspase-3 and cleaved PARP, which are markers of apoptosis [2].

- Block Downstream Signaling: Western blot analysis after treatment (e.g., 1 µM for 1.5 hours) shows reduced phosphorylation of key survival proteins like AKT and ERK1/2 [1] [2].

- Enhance Chemosensitivity: Co-treatment of this compound with standard chemotherapeutic agents can lead to increased cancer cell death [1].

In Vivo Efficacy Models

- Zebrafish T-ALL Model: In a transgenic zebrafish model of T-ALL, continuous treatment by immersion in 4 µM this compound for two weeks resulted in a greater than 50% reduction in tumor burden compared to vehicle-treated controls [1] [3].

- Pharmacokinetic Profile: In mice, this compound demonstrated favorable PK properties, including low systemic clearance (19.5 mL/min/kg), a high volume of distribution (5.83 L/kg), and good oral bioavailability (57%) [2].

Comparison with Other Mer Inhibitors

This compound represents an early tool compound in Mer inhibitor development. Subsequent efforts have focused on improving properties like selectivity and pharmacokinetics.

| Inhibitor | Key Characteristics | Note |

|---|---|---|

| This compound | First-in-class; potent but also inhibits Axl/Tyro3; good oral bioavailability [1] [2]. | Tool compound for proof-of-concept studies. |

| UNC1062 / UNC2025 | Later-generation analogs; improved pharmacokinetics and oral bioavailability; designed to address DMPK limitations of earlier compounds [4]. | Represents the evolution toward clinical candidates. |

| AZD7762 | Primarily a Chk1 inhibitor; discovered to also inhibit MerTK; clinical trials terminated due to cardiac toxicity [5]. | Highlights the importance of target selectivity. |

Research and Development Context

The development of this compound was a significant step in validating Mer as a therapeutic target. Its discovery helped establish that pharmacological inhibition of Mer could replicate the anti-cancer effects seen with genetic knockdown (e.g., with shRNA), such as reduced cell survival and increased chemosensitivity [1]. However, its multi-kinase activity against Flt3, Axl, and Tyro3 means that observed phenotypes in early studies may not be solely attributable to Mer inhibition [4]. This understanding has driven the development of newer, more selective Mer inhibitors.

References

- 1. This compound, a novel small molecule Mer inhibitor with efficacy ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Mer RTK Inhibitor [medchemexpress.com]

- 3. This compound, a Novel Small-Molecule Mer Inhibitor With ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure of the Kinase Domain of MerTK in ... [mdpi.com]

UNC569 Pharmacological Profile

| Property | Description |

|---|---|

| Mer Inhibition (IC₅₀) | 2.9 nM [1] [2] [3] |

| Kinase Selectivity (IC₅₀) | Axl (37 nM), Tyro3 (48 nM) [1] [2] |

| Mechanism | Potent, reversible, ATP-competitive inhibitor [2] |

| Cellular Mer p-IC₅₀ | 141 nM (697 B-ALL), 193 nM (Jurkat T-ALL) [1] [2] |

| In Vivo Bioavailability | 57% in mice [2] |

Detailed Experimental Protocols

Inhibition of Mer Phosphorylation in Cells

This protocol assesses UNC569's ability to inhibit Mer activation in a cellular context [1].

- Cell Lines: Human 697 (B-ALL) or Jurkat (T-ALL) cells.

- Treatment: Pre-incubate cells with this compound for 1 hour.

- Stimulation: Add 0.12 mM pervanadate (a phosphatase inhibitor) for 3 minutes to stabilize phosphorylated Mer.

- Lysis & Immunoprecipitation: Lyse cells in HEPES-based buffer with Triton X-100 and protease/phosphatase inhibitors. Immunoprecipitate Mer using a monoclonal anti-Mer antibody and Protein G-sepharose beads.

- Detection:

- Resuspend beads in Laemmli buffer, boil, and run SDS-PAGE.

- Perform Western blot.

- Primary Antibodies: Anti-phospho-Mer and anti-total Mer.

- Quantification: Measure band density with ImageJ software. Calculate IC₅₀ using GraphPad Prism (non-linear regression).

Analysis of Downstream Signaling Pathways

This method evaluates the functional consequence of Mer inhibition on pro-survival pathways [1].

- Cell Treatment: Treat cells with this compound (e.g., 1 µM for 1.5 hours).

- Cell Lysis: Prepare whole-cell lysates.

- Western Blot Analysis:

- Antibodies for Key Pathways:

- PI3K/AKT: Anti-phospho-Akt (Ser473) and anti-total Akt.

- MAPK/ERK: Anti-phospho-p44/42 MAPK (Thr202/Tyr204) and anti-total p44/42 MAPK.

- Loading Controls: Anti-Tubulin or Anti-GAPDH.

- Antibodies for Key Pathways:

Apoptosis Assay

This protocol determines if this compound treatment induces programmed cell death [1] [2].

- Cell Treatment: Culture 697 and Jurkat cells with a dose range of this compound (e.g., 0.4-2 µM) for 24 hours.

- Staining: Stain cells with YO-PRO-1 iodide and propidium iodide (PI).

- Flow Cytometry Analysis:

- Viable cells: YO-PRO-1⁻, PI⁻

- Early apoptotic cells: YO-PRO-1⁺, PI⁻

- Late apoptotic/necrotic cells: YO-PRO-1⁺, PI⁺

- Additional Apoptosis Markers: Analyze cell lysates via Western blot for cleaved Caspase-3 and cleaved PARP [1].

In Vivo Efficacy in Zebrafish T-ALL Model

This experiment tests this compound's ability to reduce tumor burden in a live animal model [1] [3].

- Animal Model: MYC transgenic zebrafish with T-ALL, where lymphoblasts express Mer and enhanced green fluorescent protein (eGFP).

- Drug Administration: Continuously treat leukemic fish by immersion in 4 µM this compound for two weeks.

- Tumor Burden Quantification: Use fluorescence as a proxy for tumor cell distribution and volume. Measure fluorescence intensity and compare to vehicle- and mock-treated control fish.

This compound Mechanism of Action and Research Applications

This compound exerts its effects by competitively binding to the ATP-binding site of the Mer kinase domain, thereby blocking its enzymatic activity [2]. This inhibition has several critical biological consequences, which are summarized in the diagram below.

Based on this mechanism of action, this compound has been established as a critical research tool in several areas [1] [2] [3]:

- Target Validation: Confirming the role of Mer as a therapeutic target in cancers where it is aberrantly expressed.

- Combination Therapy: Studying how Mer inhibition can sensitize cancer cells to standard cytotoxic chemotherapies.

- Resistance Mechanisms: Investigating signaling pathways that bypass Mer inhibition.

Evolution Beyond this compound

While this compound proved the therapeutic potential of Mer inhibition, its poor metabolic stability and low oral bioavailability limited its clinical translation [4]. This prompted the development of next-generation inhibitors [5] [4] [6]:

- UNC2025: An orally bioavailable analog with improved pharmacokinetics, also potently inhibiting Flt3, making it relevant for acute myeloid leukemia (AML) research [5] [6].

- MRX-2843: A clinical-stage derivative of UNC2025 that retains dual Mer/Flt3 inhibition and has shown activity in phase II trials for relapsed/refractory ALL [4].

References

- 1. This compound, a novel small molecule Mer inhibitor with efficacy ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Mer RTK Inhibitor [medchemexpress.com]

- 3. This compound, a Novel Small-Molecule Mer Inhibitor With ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-Substituted Aniline Pyrimidine Based ... [mdpi.com]

- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]

- 6. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]

UNC569 structure activity relationship

UNC569: A Foundational Mer Inhibitor

This compound is recognized as the first small-molecule, reversible, and ATP-competitive inhibitor of the Mer receptor tyrosine kinase, with a reported IC₅₀ of 2.9 nM [1] [2]. It was a crucial proof-of-concept molecule that established the therapeutic potential of Mer inhibition in cancers like acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT) [1] [3].

The table below summarizes the core inhibitory profile of this compound against the TAM family of kinases [1] [2]:

| Kinase Target | Inhibitory Activity (IC₅₀) |

|---|---|

| Mer | 2.9 nM |

| Axl | 37 nM |

| Tyro3 | 48 nM |

| Flt3 | Not a primary target of this compound |

In cellular assays, this compound inhibited Mer autophosphorylation with IC₅₀ values of 141 nM and 193 nM in human B-ALL 697 and Jurkat cell lines, respectively [2]. Treatment with this compound led to reduced cancer cell proliferation/survival, decreased colony formation, and increased sensitivity to chemotherapeutic agents [1] [3]. It also demonstrated in vivo efficacy, reducing tumor burden by more than 50% in a zebrafish T-ALL model [1] [3].

Evolution from this compound to Improved Inhibitors

The SAR efforts around this compound were largely driven by the need to improve its drug metabolism and pharmacokinetic (DMPK) properties for in vivo studies [4]. The following diagram illustrates the logical progression from the identified lead compound to the optimized clinical candidate.

A key SAR breakthrough was the scaffold hop from a pyrazolopyrimidine (this compound's core) to a pyrrolopyrimidine [4]. This single-atom change (replacing a nitrogen with a carbon) resulted in Compound 2, which maintained potent Mer inhibition (IC₅₀ 0.93 nM) but exhibited significantly improved solubility and oral exposure in mice [4].

Further optimization of the pyrrolopyrimidine scaffold focused on fine-tuning substituents to decrease metabolic clearance while retaining potency against Mer and Flt3, ultimately leading to the development of UNC2025, a potent and orally bioavailable Mer/Flt3 dual inhibitor [4]. Later research on pyrrolopyrimidine derivatives also explored modifications to achieve a selective Axl/Mer inhibitory profile while sparing Tyro3, which could potentially offer a better toxicity profile [5].

Key Experimental Evidence for this compound

The primary evidence for this compound's mechanism and efficacy comes from a set of standard biochemical and cellular assays.

1. Inhibition of Mer Phosphorylation and Downstream Signaling

- Methodology: Leukemia cell lines (e.g., 697, Jurkat) were treated with this compound. Mer was immunoprecipitated from cell lysates, and phosphorylation status was analyzed by Western blot using a phospho-specific Mer antibody. Downstream signaling proteins (ERK1/2, AKT) were also examined via Western blot [1].

- Findings: this compound treatment effectively inhibited Mer activation and its downstream signaling through the PI3K/AKT and MAPK/ERK pathways [1] [2].

2. Induction of Apoptosis

- Methodology: ALL cell lines were treated with varying concentrations of this compound for 24 hours, and apoptosis was assessed by measuring the levels of cleaved Caspase-3 and cleaved PARP using Western blot analysis [2].

- Findings: this compound treatment induced apoptosis in a dose-dependent manner, as evidenced by increased levels of these cleavage products [2].

3. In Vivo Efficacy in a Zebrafish Model

- Methodology: Transgenic zebrafish with T-ALL were treated continuously for two weeks by immersion in a solution containing 4 µM this compound. Tumor burden was quantified based on the fluorescence of lymphoblasts expressing enhanced green fluorescent protein [1] [3].

- Findings: this compound induced a greater than 50% reduction in tumor burden compared to vehicle- and mock-treated fish [1] [3].

References

- 1. This compound, a novel small molecule Mer inhibitor with efficacy ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Mer RTK Inhibitor [medchemexpress.com]

- 3. This compound, a Novel Small-Molecule Mer Inhibitor With ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of 7-aryl-2-anilino ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Mer Receptor Tyrosine Kinase (MerTK) Signaling Pathway

Introduction to MerTK Biological Significance

Mer tyrosine kinase (MerTK or Mertk) belongs to the TAM family of receptor tyrosine kinases (RTKs), which also includes Tyro3 and Axl. As a single-pass transmembrane receptor, MerTK plays critical roles in diverse physiological processes, most notably in efferocytosis (the clearance of apoptotic cells) and the regulation of immune responses. In recent years, MerTK has emerged as a significant therapeutic target in oncology due to its dual role in promoting cancer progression through both tumor-intrinsic mechanisms and the modulation of the tumor microenvironment.

MerTK is predominantly expressed on the surface of macrophages, monocytes, dendritic cells, and certain endothelial cells. Its activation following ligand binding initiates signaling cascades that influence key cellular functions including survival, proliferation, differentiation, and phagocytosis. In the context of cancer, MerTK expression on tumor-associated macrophages (TAMs) contributes to an immunosuppressive microenvironment that facilitates tumor immune escape and promotes disease progression. Consequently, the development of MerTK-targeted therapies represents an active area of investigation, with several small-molecule inhibitors currently in preclinical and clinical development.

Structural Characteristics of MerTK

Domain Organization

MerTK exhibits a canonical RTK architecture with distinct functional domains that facilitate ligand binding, receptor activation, and intracellular signaling. The structural organization from N- to C-terminus is as follows:

Table 1: Structural Domains of MerTK

| Domain | Location | Composition/Features | Functional Role |

|---|---|---|---|

| Extracellular Domain | N-terminal | 2 immunoglobulin-like (Ig) domains, 2 fibronectin type III (FNIII) domains [1] | Ligand binding (Gas6, Protein S) [1] |

| Transmembrane Domain | Middle | Single hydrophobic α-helix [2] | Anchors receptor in cell membrane [2] |

| Intracellular Domain | C-terminal | Tyrosine kinase domain, adapter binding sites [1] | Catalytic activity, signal transduction [1] |

| Cleavage Site | Extracellular (Juxtamembrane) | Pro485-Ser486 (Murine) [1] | ADAM10/17-mediated cleavage producing soluble Mer (sMER) [1] |

The kinase domain of MerTK contains critical structural motifs common to protein tyrosine kinases, including a catalytic loop with an HRD motif and an activation loop initiated by a DFG motif. The conformation of the activation loop determines the kinase's catalytic activity, with phosphorylation of specific tyrosine residues within this loop (Tyr749, Tyr753, Tyr754 in humans) stabilizing the active state [3] [1].

Structural Visualization

The following diagram illustrates the primary structural features and functional domains of the MerTK receptor:

Structural domains of MerTK receptor showing extracellular ligand-binding regions, transmembrane anchor, and intracellular signaling domains.

The extracellular Ig-like domains facilitate binding to MerTK ligands, while the FNIII domains provide structural stability. The cleavage site between the second FNIII domain and the transmembrane domain is susceptible to proteolytic processing by ADAM10/17, generating a soluble Mer (sMER) fragment that can function as a decoy receptor [1]. The intracellular kinase domain possesses catalytic activity, while the adapter binding site (containing key tyrosine residues such as Tyr867) recruits downstream signaling molecules upon phosphorylation [1].

Mechanism of Activation and Signaling

Ligand-Induced Activation

MerTK activation follows a canonical RTK paradigm involving ligand-induced dimerization and trans-autophosphorylation. The primary ligands for MerTK are Growth arrest-specific 6 (Gas6) and Protein S (Pros1), which bridge the receptor to phosphatidylserine exposed on the surface of apoptotic cells [1]. This binding mechanism allows MerTK to function as a critical mediator of efferocytosis.

The activation process occurs through sequential steps:

- Ligand Binding: Gas6 or Protein S binds to the extracellular Ig-like domains of MerTK

- Receptor Dimerization: Ligand binding induces or stabilizes receptor homodimerization

- Trans-autophosphorylation: The juxtaposed intracellular kinase domains phosphorylate tyrosine residues within their activation loops (Tyr749/753/754 in human MerTK)

- Adapter Recruitment: Phosphorylated tyrosine residues create docking sites for downstream signaling proteins containing SH2 or PTB domains

Downstream Signaling Pathways

Upon activation, MerTK engages multiple downstream signaling cascades that mediate its diverse cellular effects. The major pathways include:

- PI3K/AKT Pathway: MerTK activation leads to phosphorylation of AKT at key residues (T308 and S473), promoting cell survival and proliferation [4] [5]

- MAPK/ERK Pathway: MerTK activates the RAS/RAF/MEK/ERK signaling cascade, influencing cell cycle progression and differentiation [6]

- JAK/STAT Pathway: MerTK can activate STAT proteins, particularly STAT6, which modulates immune responses [6]

- Src/FAK Pathway: MerTK interacts with Src family kinases and focal adhesion kinase (FAK) to regulate cytoskeletal reorganization during phagocytosis [1]

The following diagram illustrates the core MerTK signaling pathway and its downstream effects:

Core MerTK signaling pathway showing ligand binding, downstream effector activation, and resulting biological functions.

Biological Functions and Disease Implications

The activation of MerTK signaling produces several critical biological outcomes with significant implications for homeostasis and disease:

- Efferocytosis: MerTK-mediated clearance of apoptotic cells contributes to tissue homeostasis and the resolution of inflammation while preventing the release of damage-associated molecular patterns (DAMPs) [1]

- Immunosuppression: MerTK activation promotes an anti-inflammatory (M2) macrophage phenotype characterized by increased secretion of IL-10, IL-4, and TGF-β, while suppressing pro-inflammatory (M1) responses [1]

- Blood-Brain Barrier Regulation: In brain endothelial cells, MerTK signaling helps maintain BBB integrity by enhancing transendothelial electrical resistance and tight junction organization [4]

- Angiogenesis: MerTK regulates the expression of multiple angiogenic genes through an Akt-Foxo1 pathway, influencing vascular development and remodeling [4]

In cancer biology, MerTK activation drives multiple pro-tumorigenic processes. In leukemia, MerTK confers survival advantages and promotes chemoresistance [6]. In solid tumors, MerTK-expressing tumor-associated macrophages facilitate immune suppression through increased PD-L1 expression and impaired antigen presentation [1]. These findings establish MerTK as an innate immune checkpoint and a promising therapeutic target across multiple cancer types.

Experimental Analysis of MerTK

Quantitative Expression Profiling

Large-scale genomic analyses have revealed distinct MerTK expression patterns across human tissues and cell types, with implications for both physiology and disease. The following table summarizes key expression findings from recent studies:

Table 2: MerTK Expression Profile Across Human Tissues and Cell Types

| Cell/Tissue Type | Expression Level | Functional Significance | References |

|---|---|---|---|

| Macrophages/Monocytes | High | Efferocytosis, immune regulation, M2 polarization | [1] [7] |

| Brain Endothelial Cells | High | Blood-brain barrier integrity, stroke response | [4] |

| Dendritic Cells | Moderate | Immune tolerance, differentiation | [1] |

| Liver & Heart | Moderate | Tissue homeostasis, coagulation regulation | [7] |

| Cancer Cells | Variable (30-80%) | Survival signaling, therapy resistance | [6] [7] |

| Sensory Systems | Moderate | Photoreceptor outer segment phagocytosis | [7] |

Analysis of approximately 42,700 human RNA-seq and scRNA-seq samples indicates that MerTK expression shows sex differences in many tissues and is altered in numerous pathological conditions, including cardiovascular diseases, cancer, and brain disorders [7]. This comprehensive expression atlas supports the therapeutic targeting of MerTK in specific disease contexts and patient populations.

Essential Experimental Protocols

4.2.1 MerTK Kinase Activity Assay

Purpose: To evaluate the inhibitory potency of small-molecule compounds against MerTK kinase activity.

Methodology (adapted from [5]):

Reaction Conditions:

- Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% NP-40, 2 mM DTT

- Enzyme concentration: 4.1 nM MER (Life Technologies, PV4112)

- Substrate: 1 μM Biotin-EQEDEPEGDYFEWLE-amide peptide

- Cofactor: 100 μM ATP

Procedure:

- Dilute test inhibitors in DMSO (final concentration 2.5%)

- Add enzyme solution to inhibitor-containing wells

- Initiate reaction with substrate/ATP solution

- Incubate at room temperature for 1 hour protected from light

- Stop reaction with detection solution containing EDTA, streptavidin-allophycocyanin, and Eu-W1024 anti-phosphotyrosine PY20

- Measure homogenous time-resolved fluorescence signal using PHERAstar FS plate reader

Data Analysis: Calculate percentage inhibition for each concentration and generate IC₅₀ values using non-linear regression curve fitting (GraphPad Prism)

4.2.2 Cell-Based pAKT Detection as Pharmacodynamic Marker

Purpose: To monitor MerTK pathway activation and inhibition in human melanoma G361 cells using phosphorylated AKT as a surrogate marker.

Methodology (adapted from [5]):

- Cell Culture: Maintain G361 cells in RPMI-1640 with 10% FBS at 37°C with 5% CO₂

- Stimulation: Treat serum-starved cells with 100-200 ng/mL recombinant Gas6 for 15-30 minutes to activate MerTK signaling

- Inhibition: Pre-treat cells with MerTK inhibitors for 1-2 hours prior to Gas6 stimulation

- Detection:

- Lyse cells in RIPA buffer with protease and phosphatase inhibitors

- Resolve proteins by SDS-PAGE (50 μg per lane) and transfer to nitrocellulose membranes

- Block membranes with 4% non-fat dry milk in PBS-T

- Incubate with primary antibodies: anti-pAKT (S473, #9271) and total AKT at 1:1000 dilution overnight at 4°C

- Incubate with HRP-conjugated secondary antibodies at 1:10,000 dilution for 1 hour at room temperature

- Develop using enhanced chemiluminescence substrate and quantify band intensity

Validation: Confirm MerTK-specificity using siRNA-mediated knockdown (siMER from Dharmacon) [5]

4.2.3 Efferocytosis Assay

Purpose: To quantify the phagocytic clearance of apoptotic cells by MerTK-expressing macrophages.

Methodology (adapted from [1]):

Apoptotic Cell Preparation:

- Induce apoptosis in Jurkat or thymocytes by UV irradiation (100 mJ/cm²) or staurosporine treatment (1 μM, 4 hours)

- Confirm apoptosis by Annexin V/propidium iodide staining (>70% Annexin V⁺)

Phagocytosis Assay:

- Label apoptotic cells with pHrodo Green or Red dye (1 μg/mL, 30 minutes)

- Co-culture labeled apoptotic cells with macrophages at 5:1 ratio (apoptotic cell:macrophage) in serum-free medium

- Incubate for 1-2 hours at 37°C

- Remove non-ingested cells by gentle washing

- Quantify phagocytosis by flow cytometry (pHrodo fluorescence) or fluorescence microscopy

Inhibition Studies: Pre-treat macrophages with MerTK inhibitors (UNC2025, 0-300 nM) or neutralizing antibodies for 1 hour prior to assay

Therapeutic Targeting and Clinical Translation

MerTK Inhibitors in Development

Several small-molecule inhibitors targeting MerTK kinase activity have been developed and characterized in preclinical models. The following table summarizes the key properties of leading MerTK inhibitors:

Table 3: Profile of Selected MerTK Small-Molecule Inhibitors

| Compound | MerTK IC₅₀ | Selectivity Profile | Key Pharmacological Properties | Development Status |

|---|---|---|---|---|

| UNC2025 | 2.7 nM [6] | Potent against FLT3 (similar to MerTK), >45-fold selective vs Axl [6] | Oral bioavailability (100% in mice), t₁/₂=3.8h, inhibits MerTK in bone marrow [6] | Preclinical (robust in vivo efficacy in leukemia models) [6] |

| UNC569 | 22 nM [5] | Moderate selectivity within TAM family | Suitable for cellular studies | Research tool compound [5] |

| BMS-777607 | 1.8 nM (AXL) [4] | Inhibits AXL, Mer, Tyro3 | In vivo activity in infection models | Preclinical/Investigational [4] |

UNC2025 has demonstrated significant anti-leukemic activity in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival, irrespective of starting disease burden [6]. In a patient-derived AML xenograft model, UNC2025 treatment induced disease regression and enhanced sensitivity to methotrexate, supporting its potential for combination therapy [6].

Pharmacodynamic Biomarker Strategy

A significant challenge in developing MerTK inhibitors has been the instability of phospho-MerTK detection in human cancer cells without pervanadate pretreatment [5]. To address this limitation, researchers have identified phosphorylated AKT (pAKT at S473) as a robust pharmacodynamic marker for MerTK inhibition in G361 melanoma cells, which express high endogenous levels of MerTK but not Axl [5].

The validation strategy includes:

- Specificity Confirmation: siRNA-mediated knockdown of MerTK abolishes Gas6-induced pAKT in G361 cells

- Inhibitor Potency Correlation: Strong correlation between inhibition of pAKT in G361 cells and pMER in MerTK-overexpressing Ba/F3 cells across multiple inhibitors

- Assay Implementation: Development of high-content imaging assays for high-throughput screening of MerTK inhibitors using pAKT as a functional readout [5]

Clinical Implications and Future Directions

The therapeutic targeting of MerTK presents distinct opportunities based on disease context:

- Oncology Applications: MerTK inhibition represents a promising strategy to counteract tumor immune evasion and enhance anti-tumor immunity, particularly in combination with existing immunotherapies [1]

- Non-Oncology Applications: In contrast, MerTK restoration may be beneficial in conditions like atherosclerosis and myocardial infarction where MerTK is cleaved and inactivated [7]

- Personalized Medicine: Sex differences in MerTK expression across tissues and its alteration in diverse diseases suggest that therapeutic modulation must be tailored to specific disease contexts and patient populations [7]

Future research directions should focus on:

- Understanding the structural basis of MerTK activation and regulation

- Developing biomarker strategies for patient selection and monitoring

- Optimizing combination therapies that leverage MerTK inhibition

- Exploring non-kinase functions of MerTK in nuclear signaling [1]

Conclusion

MerTK represents a critical signaling node at the intersection of efferocytosis, immune regulation, and cancer progression. Its well-characterized structure and activation mechanism provide a solid foundation for therapeutic intervention, while its diverse downstream signaling pathways mediate pleiotropic effects in physiology and disease. The continued development of potent and selective inhibitors, coupled with robust pharmacodynamic biomarkers and patient stratification strategies, promises to unlock the full therapeutic potential of MerTK modulation across a spectrum of human diseases.

References

- 1. Structure and functions of Mer, an innate immune checkpoint [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia Receptor tyrosine kinase [en.wikipedia.org]

- 3. - GeeksforGeeks Receptor Tyrosine Kinase Signaling [geeksforgeeks.org]

- 4. Regulation of brain endothelial cell physiology by the TAM ... [nature.com]

- 5. Identification of pAKT as a pharmacodynamic marker for MER ... [biomarkerres.biomedcentral.com]

- 6. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]

- 7. Big data analytics for MerTK genomics reveals its double ... [sciencedirect.com]

TAM Receptor Family and UNC569 Profile

The TAM receptor family comprises three receptor tyrosine kinases: TYRO3, AXL, and MERTK (Mer). These receptors are activated by their ligands, Growth arrest-specific protein 6 (Gas6) and Protein S (Pros1) [1] [2]. Structurally, each TAM receptor features an extracellular domain with two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) repeats, a transmembrane domain, and a conserved intracellular tyrosine kinase domain [3] [2].

UNC569 is a first-in-class, ATP-competitive small molecule inhibitor that potently and selectively targets MERTK [4].

- Mechanism of Action: this compound binds to the intracellular kinase domain of MERTK, inhibiting its autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, primarily ERK1/2 and AKT [4].

- Selectivity: It demonstrates potent activity against MERTK (IC₅₀ = 2.9 nM), with selectivity over other TAM family members (Axl IC₅₀ = 37 nM, Tyro3 IC₅₀ = 48 nM) [4].

The diagram below illustrates how this compound exerts its effects at the molecular level.

This compound inhibits MERTK kinase activity, blocking pro-survival signals.

Quantitative Profiling of this compound

The table below summarizes key quantitative data from biochemical and cellular studies of this compound.

| Parameter | Value / Result | Experimental Context |

|---|---|---|

| Biochemical IC₅₀ (MERTK) | 2.9 nM | In vitro kinase assay [4]. |

| Biochemical IC₅₀ (Axl) | 37 nM | In vitro kinase assay [4]. |

| Biochemical IC₅₀ (Tyro3) | 48 nM | In vitro kinase assay [4]. |

| Cellular IC₅₀ (pMERTK) | ~100-250 nM | Inhibition of MERTK phosphorylation in Jurkat (T-ALL) and 697 (B-ALL) cell lines [4]. |

| Cell Viability (IC₅₀) | ~500 nM - 1 µM | Reduction of viable cells in ALL cell lines (e.g., Jurkat, 697) after 48-72 hours [4]. |

| Apoptosis Induction | >2-fold increase | Increase in apoptotic cells (YoPro+ & PI-) in ALL cell lines after 48-hour treatment [4]. |

| In Vivo Efficacy (Zebrafish) | >50% reduction | Reduction in tumor burden in a transgenic zebrafish T-ALL model after 2-week treatment (4 µM) [4]. |

Experimental Protocols and Workflows

The following section details key methodologies used to evaluate this compound's efficacy.

Assessing MERTK Phosphorylation and Downstream Signaling

This protocol determines this compound's ability to inhibit MERTK activation and its downstream pathways [4].

- Cell Culture: Use MERTK-expressing leukemia cell lines (e.g., 697, Jurkat).

- Treatment:

- Serum-starve cells (e.g., 3-6 hours).

- Pre-treat with this compound (e.g., 0.1-1 µM) or vehicle (DMSO) for 1-2 hours.

- Stimulate with pervanadate (0.12-0.2 mM for 3-5 min) to stabilize protein phosphorylation.

- Lysis and Immunoprecipitation:

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- For MERTK, immunoprecipitate using a specific anti-MER antibody and Protein G-sepharose beads.

- Western Blot Analysis:

- Resolve proteins by SDS-PAGE and transfer to a membrane.

- Probe with primary antibodies:

- Phospho-MERTK (to assess direct inhibition).

- Total MERTK (loading control).

- Downstream targets: p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473), and their total counterparts.

- Use densitometry software (e.g., ImageJ) for quantitative analysis.

Functional Cell-Based Assays

These assays evaluate the phenotypic consequences of MERTK inhibition [4].

- Cell Viability/Proliferation (MTT Assay):

- Plate cells in 96-well plates and treat with a dose range of this compound (e.g., 0.1 nM - 10 µM) for 48-72 hours.

- Add MTT reagent and incubate for 2-4 hours.

- Solubilize formed formazan crystals and measure absorbance at 570 nm. Calculate IC₅₀ values.

- Apoptosis Assay (Flow Cytometry):

- Culture cells with this compound or vehicle for 24-48 hours.

- Harvest and stain with YO-PRO-1 iodide and Propidium Iodide (PI).

- Analyze by flow cytometry to distinguish viable (YoPro-/PI-), early apoptotic (YoPro+/PI-), and late apoptotic/dead (YoPro+/PI+) populations.

- Colony Formation Assay:

- Treat cells with this compound or vehicle.

- Seed a defined number of cells in semi-solid media like methylcellulose (for ALL lines) or soft agar (for AML lines).

- Incubate for 7-14 days and count the number of colonies formed.

In Vivo Zebrafish T-ALL Model

This protocol assesses this compound's efficacy in a live animal model [4].

- Animal Model: Use transgenic zebrafish (e.g., MYC-induced T-ALL) where lymphoblasts express MERTK and a fluorescent protein (e.g., EGFP).

- Treatment: Place leukemic fish into treatment groups and expose to:

- Experimental: 4 µM this compound dissolved in system water.

- Control: Vehicle or mock treatment.

- Duration: Treat for a sustained period (e.g., 2 weeks).

- Tumor Burden Quantification:

- Monitor and quantify fluorescence intensity (e.g., using fluorescence microscopy) as a proxy for tumor burden.

- Compare the fluorescence reduction between treated and control groups.

The following diagram outlines the key experimental steps for validating this compound.

Key experimental workflow for validating this compound efficacy from molecular to organism level.

Current Development and Future Perspectives

While This compound validated MERTK as a therapeutic target in preclinical models, its development has been superseded by next-generation inhibitors. The more advanced compound UNC2025, an orally bioavailable inhibitor of MERTK and FLT3, has demonstrated superior pharmacokinetics and robust efficacy in patient-derived xenograft models of acute leukemia, supporting its continued clinical development [5].

Current research focuses on developing TAM receptor inhibitors for cancer immunotherapy, as TAM receptors are pivotal in creating an immunosuppressive tumor microenvironment [2]. Future work will likely explore combination therapies pairing TAM inhibitors with chemotherapy, other targeted agents, or immune checkpoint blockers to overcome treatment resistance and enhance anti-tumor immunity.

References

- 1. Targeting Tyro3, Axl and MerTK (TAM receptors) [molecular-cancer.biomedcentral.com]

- 2. Navigating TAM receptor dynamics in tumour immunotherapy [link.springer.com]

- 3. Therapeutic targeting of the functionally elusive TAM receptor ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel small molecule Mer inhibitor with efficacy ... [pmc.ncbi.nlm.nih.gov]

- 5. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]

Core Characteristics of UNC569

The table below summarizes the fundamental biochemical and pharmacological properties of UNC569.

| Property | Description |

|---|---|

| Drug Type | Small molecule drug [1] |

| Primary Target | Mer receptor tyrosine kinase (MerTK) [1] [2] |

| Mechanism of Action | Reversible, ATP-competitive inhibitor [3] [4] |

| Selectivity | Potent against Mer; also inhibits related TAM family kinases Axl and Tyro3 with lower potency [2] [3] |

| Highest Phase | Preclinical [1] |

Quantitative Biochemical & Cellular Data

The potency of this compound has been characterized across various assay systems, from purified enzymes to live cells, as detailed in the following table.

| Parameter | Value / Result | Context / Cell Line |

|---|---|---|

| Mer IC50 | 2.9 nM | Biochemical assay [2] [3] [4] |

| Mer Ki | 4.3 nM | Biochemical assay [3] [4] |

| Axl IC50 | 37 nM | Biochemical assay [2] [3] [4] |

| Tyro3 IC50 | 48 nM | Biochemical assay [2] [3] [4] |

| Cellular Mer IC50 | 141 nM | Human B-ALL 697 cells [3] [4] |

| Cellular Mer IC50 | 193 nM | Jurkat T-ALL cells [3] [4] |

| Apoptosis Induction | Increased cleaved Caspase-3 & PARP | 697 and Jurkat cells (1 µM, 24h) [3] [4] |

Key Experimental Models and Protocols

The anti-cancer efficacy of this compound has been demonstrated through a range of standardized experimental methodologies.

In Vitro Functional Assays

- Cell Proliferation/Survival in Liquid Culture: ALL cell lines (e.g., Jurkat, 697) are treated with varying concentrations of this compound (typically from 0.4 µM to 2 µM) for 72 hours. Cell viability is quantified using colorimetric assays like WST-8 [2] [5].

- Colony Formation Assay: Cells are seeded in methylcellulose or soft agar to assess anchorage-independent growth, a hallmark of transformation. Treatment with this compound leads to a significant reduction in the number and size of colonies formed [2].

- Western Blot Analysis: To confirm target engagement and mechanism, cells are treated with this compound (e.g., 1 µM for 1.5 hours). Lysates are analyzed using SDS-PAGE and immunoblotted with antibodies against phospho-Mer, total Mer, and downstream signaling proteins like phospho-AKT (Ser473) and phospho-ERK1/2 (Thr202/Tyr204) [2] [5]. This demonstrates inhibition of the Mer-driven PI3K/AKT and MAPK/ERK pathways.

- Apoptosis Assay: After treatment with this compound (e.g., 0.4-2 µM for 24 hours), apoptosis is measured by flow cytometry using Annexin V/PI staining or by monitoring the appearance of apoptotic markers like cleaved caspase-3 and cleaved PARP via western blot [4] [5].

In Vivo Efficacy Model

- Zebrafish T-ALL Model: Transgenic zebrafish with T-ALL (e.g., MYC-induced) are treated by continuous immersion in water containing 4 µM this compound for two weeks. Tumor burden is quantified by measuring the fluorescence intensity of lymphoblasts, which express enhanced green fluorescent protein (eGFP). This compound treatment resulted in a >50% reduction in tumor burden compared to vehicle-treated controls [2] [6] [4].

Mechanism of Action and Signaling Pathway

This compound exerts its effects by specifically targeting the Mer signaling axis, which is ectopically expressed in several cancers but not in normal lymphocytes [2]. The following diagram illustrates the mechanism and downstream consequences.

This compound inhibits Mer phosphorylation, blocking downstream pro-survival signaling pathways.

Research Applications and Efficacy

The primary research focus for this compound has been in oncology, particularly in cancers where Mer is abnormally expressed.

- Acute Lymphoblastic Leukemia (ALL): Mer is ectopically expressed in pediatric ALL patient samples. This compound demonstrates significant efficacy in reducing proliferation and survival of B-ALL and T-ALL cell lines, increasing their sensitivity to chemotherapeutic agents, and reducing tumor burden in a zebrafish T-ALL model [2] [6].

- Atypical Teratoid/Rhabdoid Tumors (ATRT): These rare, aggressive central nervous system tumors of childhood also express Mer. This compound has shown anti-proliferative effects in ATRT cell lines (e.g., BT12), providing a rationale for its therapeutic exploration in this area [2] [6].

- Acute Myeloid Leukemia (AML): Subsequent research has extended to AML. Studies show this compound suppresses growth and induces apoptosis in AML cell lines (e.g., OCI/AML5, TMD7), particularly those with constitutively phosphorylated Mer. The effects are associated with reduced phosphorylation of Mer, AKT, and ERK [5].

Pharmacokinetic Profile

In vivo pharmacokinetic studies in mice have shown that this compound has favorable drug-like properties, including low systemic clearance (19.5 mL/min/kg), a high volume of distribution (Vss of 5.83 L/kg), and good oral bioavailability (57%), supporting its potential for further development [3] [4].

References

- 1. - Drug Targets, Indications, Patents - Synapse UNC 569 [synapse.patsnap.com]

- 2. This compound, a novel small molecule Mer inhibitor with efficacy ... [pmc.ncbi.nlm.nih.gov]

- 3. hydrochloride | TAM Receptor | TAM Receptor | TargetMol UNC 569 [targetmol.com]

- 4. This compound | Mer RTK Inhibitor [medchemexpress.com]

- 5. Effects of MERTK Inhibitors UNC and UNC1062 on the Growth of... 569 [ar.iiarjournals.org]

- 6. This compound, a Novel Small-Molecule Mer Inhibitor With ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action & Signaling Pathway

UNC569 exerts its effects by directly inhibiting Mer kinase activity, which subsequently disrupts key pro-survival signaling pathways in cancer cells.

This compound mechanism: inhibiting Mer kinase activity disrupts pro-survival signaling pathways, reducing proliferation and inducing apoptosis in cancer cells.

Key Experimental Protocols

The following are summaries of core methodologies used to evaluate this compound's efficacy in preclinical studies.

In Vitro Biochemical and Cellular Assays

- Mer Phosphorylation (Immunoprecipitation & Western Blot) [1] [2]: Cells (e.g., 697 B-ALL, Jurkat T-ALL) are treated with this compound (typically for 1-1.5 hours). Mer is activated/stabilized with pervanadate, immunoprecipitated from cell lysates, and phosphorylation status is detected by western blot using phospho-specific Mer antibodies to calculate inhibition IC₅₀.

- Cell Viability and Apoptosis Assays [1] [2]: Cells are cultured with varying this compound concentrations for 24-48 hours. Apoptosis is measured by flow cytometry detecting cleaved Caspase-3 and PARP, or by staining with YO-PRO-1 and propidium iodide.

- Colony Formation Assays [1]: Leukemia cell lines or primary samples are cultured in methylcellulose or soft agar in the presence of this compound. Colonies are counted after 7-14 days to assess long-term proliferative inhibition.

- Western Blot Analysis of Signaling Pathways [1]: Whole cell lysates from treated cells are analyzed by western blot with antibodies against phosphorylated and total AKT and ERK1/2 to confirm downregulation of PI3K/AKT and MAPK/ERK pathways.

In Vivo Efficacy Models

- Zebrafish T-ALL Model [1]: Transgenic zebrafish with T-ALL are treated by continuous immersion in 4 µM this compound for two weeks. Tumor burden is quantified by fluorescence, with this compound treatment showing over 50% reduction compared to controls.

- Mouse Xenograft Models [3]: Mice transplanted with patient-derived ALL cells are treated with this compound, which has been shown to delay leukemia onset, reduce central nervous system (CNS) infiltration, and prolong survival.

Efficacy Data Summary

The table below consolidates key experimental findings that demonstrate the anti-cancer effects of this compound.

| Experimental Model | Findings | Significance |

|---|---|---|

| ALL Cell Lines (in vitro) [1] [2] | Induced apoptosis; increased cleaved Caspase-3 & PARP; inhibited Mer, p-AKT, p-ERK. | Confirms on-target Mer inhibition and functional cell death. |

| Zebrafish T-ALL Model [1] | >50% reduction in tumor burden after 2-week treatment. | Demonstrates efficacy in a live animal model. |

| Mouse Xenograft (CNS) [3] | Delayed onset, reduced CNS infiltration, prolonged survival. | Suggests potential to treat CNS leukemia. |

| Chemosensitization [1] | Increased sensitivity to cytotoxic chemotherapies. | Supports combination therapy strategies. |

Research Implications

The preclinical data for this compound supports its continued investigation as a targeted therapeutic strategy. Key implications include:

- Targeting Resistance: Mer upregulation is associated with survival in the protective microenvironment of the CNS and with chemoresistance [3]. This compound could help overcome this.

- Therapeutic Potential: Efficacy in ALL and ATRT models suggests utility in multiple Mer-positive cancers [1].

- Combination Therapy: The ability of this compound to sensitize cancer cells to conventional chemotherapy is a promising avenue for clinical development, potentially allowing for dose reduction of toxic agents [1].

References

UNC569 in Acute Lymphoblastic Leukemia (ALL): Application Notes and Experimental Protocols

Compound Profile and Mechanism of Action

UNC569 is a novel, potent, and selective small-molecule inhibitor of the Mer receptor tyrosine kinase (Mer TK) [1] [2]. Its development was based on a structure-based design from a known Mer/C52 co-crystal structure and iterative medicinal chemistry [2]. Mer TK is ectopically expressed in ALL patient samples and cell lines but is not expressed in normal human T- and B-lymphocytes, making it an excellent candidate for targeted therapy with the potential to reduce off-target effects [1] [2]. Inhibition of Mer disrupts pro-survival signaling pathways, impairs cancer cell survival and proliferation, and can re-sensitize leukemic cells to conventional chemotherapeutics [1] [3].

The diagram below illustrates the mechanism of action of this compound in an ALL cell.

Figure 1: Mechanism of Action of this compound in ALL Cells. This compound selectively inhibits Mer receptor tyrosine kinase, blocking downstream pro-survival signaling pathways (ERK1/2 and AKT), which leads to reduced proliferation and increased apoptosis.

Biochemical and Cellular Activity Data

The following tables summarize key quantitative data from biochemical and cellular studies of this compound.

Table 1: Kinase Inhibitory Profile of this compound (Biochemical IC₅₀) [1] [3]

| Target Kinase | IC₅₀ (nM) |

|---|---|

| Mer | 2.9 |

| Axl | 37 |

| Tyro3 | 48 |

Table 2: Cellular Activity of this compound in ALL Models [1] [2] [3]

| Assay Type | Cell Line / Model | Key Result / IC₅₀ |

|---|---|---|

| Mer Phosphorylation Inhibition | 697 (B-ALL) | IC₅₀ < 100 nM |

| Jurkat (T-ALL) | IC₅₀ < 100 nM | |

| Proliferation/Survival (48-hr) | 697 (B-ALL) | IC₅₀ = 0.91 ± 0.16 µM |

| Jurkat (T-ALL) | IC₅₀ = 1.55 ± 0.19 µM | |

| Colony Formation | 697 & Jurkat | Significant dose-dependent decrease |

| In Vivo Efficacy | Zebrafish T-ALL | >50% reduction in tumor burden (4 µM, 2 weeks) |

Detailed Experimental Protocols

Inhibition of Mer Phosphorylation (Western Blot)

This protocol is used to confirm target engagement by measuring the reduction of phosphorylated Mer in cells after treatment with this compound [1].

- Cell Lines: Human B-ALL (697) and T-ALL (Jurkat) cell lines.

- Treatment:

- Cell Lysis and Immunoprecipitation:

- Detection:

- Elute proteins from beads and resolve by SDS-PAGE.

- Perform western blotting.

- Detect phosphorylated Mer using a specific α-phospho-Mer antibody.

- Re-probe the membrane with an anti-total Mer antibody to confirm equal loading [1].

- Quantify band densities using software like ImageJ and calculate IC₅₀ values using non-linear regression (e.g., with GraphPad Prism) [1].

Cell Proliferation and Viability Assay (MTT)

This colorimetric assay measures the reduction of cell proliferation and/or survival upon this compound treatment [2].

- Cell Seeding and Treatment:

- Viability Measurement:

- Add MTT reagent to each well and incubate to allow formazan crystal formation by metabolically active cells.

- Solubilize the formed crystals (often with a solvent like DMSO or Isopropanol).

- Measure the absorbance at a specific wavelength (typically 570 nm with a reference filter) using a plate reader [2].

- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viable cells relative to the control and determine the IC₅₀ value [2].

Colony Formation Assay in Methylcellulose

This assay tests the ability of single cells to form colonies in a semi-solid medium after this compound treatment, reflecting long-term proliferative potential and clonogenicity [1] [2].

- Cell Preparation and Plating:

- Incubation and Scoring:

- Culture the plates for a sufficient period (typically 1-2 weeks) at 37°C in a 5% CO₂ humidified incubator.

- Score colonies (clusters of >40-50 cells) manually or using an automated colony counter under a microscope.

- Data Analysis: Compare the number of colonies in the treated groups to the vehicle control. Treatment with this compound results in a statistically significant, dose-dependent decrease in colony formation [1] [2].

Chemosensitization Assay (Combination with Cytotoxics)

This protocol assesses how this compound enhances the effect of standard chemotherapeutic agents [2].

- Combined Treatment:

- Treat ALL cells (697, Jurkat) with either a chemotherapeutic agent alone (e.g., etoposide for 697 cells; methotrexate for Jurkat cells) or in combination with this compound [2].

- Include controls for baseline cell death (untreated) and vehicle.

- Apoptosis and Cell Death Detection (Flow Cytometry):

- After treatment, harvest cells and stain with a combination of YO-PRO-1 and propidium iodide (PI) dyes [2].

- YO-PRO-1 stains cells in early apoptosis, while PI stains dead cells or those in late apoptosis.

- Analyze the stained cells using a flow cytometer to distinguish and quantify live (YO-PRO-1⁻/PI⁻), early apoptotic (YO-PRO-1⁺/PI⁻), and late apoptotic/dead (YO-PRO-1⁺/PI⁺) cell populations.

- Data Analysis: The combination of this compound with a cytotoxic agent should result in a statistically significant increase in the total percentage of apoptotic and dead cells compared to the cytotoxic agent alone [2].

The experimental workflow for these key assays is summarized below.

Figure 2: Experimental Workflow for Evaluating this compound in ALL. The core in vitro assays used to characterize the efficacy and mechanism of this compound in acute lymphoblastic leukemia cell models.

In Vivo Activity and Preclinical Evidence

Evidence from preclinical models supports the therapeutic potential of this compound.

- Zebrafish T-ALL Model: MYC transgenic zebrafish with T-ALL were treated with 4 µM this compound for two weeks by immersion. This treatment induced a greater than 50% reduction in tumor burden compared to vehicle- and mock-treated fish, as quantified by fluorescence from lymphoblasts expressing Mer and enhanced green fluorescent protein (eGFP) [1] [4].

- Murine Xenograft Models: In vivo studies using murine xenograft models of t(1;19)-positive ALL demonstrated that treatment with this compound delayed leukemia onset, reduced central nervous system (CNS) infiltration, and prolonged survival of mice [5]. This is particularly significant as patients with this subtype are prone to CNS relapses.

Conclusion and Research Implications

This compound represents a promising targeted therapeutic strategy for subtypes of ALL characterized by ectopic expression of Mer TK [1] [5]. Its efficacy as a single agent and its ability to sensitize leukemic cells to conventional chemotherapy in vitro provide a strong rationale for its further development [2]. The compound's activity in reducing CNS leukemia in preclinical models highlights its potential to address a major clinical challenge in ALL treatment [5]. Subsequent research should focus on optimizing dosing regimens, exploring its combination with other targeted therapies, and advancing more clinically suitable Mer inhibitors toward clinical trials.

References

- 1. , a novel small molecule Mer inhibitor with efficacy against... UNC 569 [pmc.ncbi.nlm.nih.gov]

- 2. This compound As Novel Small Molecule Mer Receptor Tyrosine ... [sciencedirect.com]

- 3. | MER inhibitor | CAS 1350547-65-7 | Buy UNC from... 569 UNC 569 [invivochem.com]

- 4. This compound, a Novel Small-Molecule Mer Inhibitor With ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mer tyrosine kinase promotes the survival of t(1;19) [sciencedirect.com]

Principles of Apoptosis Assays for UNC569

The core mechanism of UNC569, a Mer receptor tyrosine kinase inhibitor, is to reduce pro-survival signaling (through pathways like ERK1/2 and AKT) and induce apoptosis in leukemia cells, including Jurkat T-ALL models [1]. You can detect this apoptotic response using several well-established methods.

The table below summarizes the key techniques applicable to this compound-treated Jurkat cells:

| Assay Type | What It Measures | Key Reagents & Kits |

|---|---|---|

| Annexin V/Propidium Iodide (PI) [2] | Phosphatidylserine externalization (early apoptosis) & membrane integrity (late apoptosis/necrosis). | Annexin V conjugate (e.g., Alexa Fluor 488), PI, Annexin Binding Buffer [3] [2]. |

| Caspase Activity [4] | Activation of executioner caspases-3/7. | Caspase-3/7 substrate (e.g., NucView 488) [4]. |

| Western Blot Analysis [1] [5] | Cleavage of apoptotic markers (e.g., PARP, Caspases). | Antibodies against cleaved PARP, cleaved Caspase-3 [1] [5]. |

| Mitochondrial Membrane Potential [6] | Loss of mitochondrial health, an early apoptotic event. | Fluorescent dyes (e.g., DiOC₂(3)) [7]. |

| DNA Fragmentation (TUNEL) [8] | DNA strand breaks, a hallmark of late apoptosis. | Terminal deoxynucleotidyl transferase (TdT), labeled dUTP [8]. |

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

This is a widely used and reliable method to quantify early and late apoptosis. The following workflow outlines the key stages.

Cell Culture and Treatment:

- Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum at 37°C in a 5% CO₂ atmosphere [1] [9].

- Treat the cells with your desired concentrations of this compound. As a positive control for apoptosis, treat a separate sample of Jurkat cells with 1-10 µM staurosporine, 10 µM camptothecin, or 25 µM etoposide for 4-24 hours [9] [8] [5].

Cell Harvesting and Staining:

- Harvest cells by centrifugation at 300–350 x g for 5 minutes [9].

- Wash the cell pellet once with cold Phosphate Buffered Saline (PBS).

- Resuspend the cell pellet in 1X Annexin V Binding Buffer to a density of approximately 1x10⁵ cells/mL [3].

- Add 100 µL of cell suspension to a flow cytometry tube.

- Add 5 µL of Annexin V conjugate (e.g., Alexa Fluor 488) and 5 µL of Propidium Iodide (PI) solution [3].

- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

- After incubation, add 200-400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

- Use the following gating strategy to interpret the results:

- Viable cells: Annexin V negative / PI negative.

- Early apoptotic cells: Annexin V positive / PI negative.

- Late apoptotic cells: Annexin V positive / PI positive.

- Necrotic cells: Annexin V negative / PI positive.

Key Experimental Considerations

- Cell Line Authentication: Ensure your Jurkat cell line is authenticated by short tandem repeat (STR) analysis and tested for mycoplasma contamination to ensure experimental validity [1].

- Dose-Response and Time Course: Perform initial experiments to establish optimal this compound concentrations and treatment durations. Harvest cells at multiple time points (e.g., 8, 16, 24, 48 hours) to capture the kinetics of apoptosis [9].

- Include Appropriate Controls: Always include both untreated (negative) controls and apoptosis-induced (positive) controls (e.g., staurosporine, etoposide) to validate your assay performance [9] [5].

Complementary Assays to Confirm Apoptosis

To build robust evidence, combine the Annexin V/PI assay with other methods:

Western Blot for Apoptotic Markers:

- Confirms apoptosis by detecting cleavage of key proteins [1].

- Lysate preparation: Use a RIPA buffer or similar, supplemented with protease and phosphatase inhibitors [1].

- Probe blots for cleaved PARP and cleaved Caspase-3 as hallmarks of apoptosis execution [1] [5]. A ready-to-use positive control lysate from etoposide-treated Jurkat cells is available commercially [5].

Caspase-3/7 Activity Assay:

- Uses a fluorescently-labeled substrate that is cleaved by active caspase-3/7, producing a bright green fluorescent signal upon DNA binding [4]. This allows for direct visualization and quantification of cells undergoing apoptosis.

References

- 1. , a novel small molecule Mer inhibitor with efficacy against... UNC 569 [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Apoptosis assay [bio-protocol.org]

- 4. , T- Jurkat Leukemia, T- Cells Signaling | Molecular Devices Cell Cell [moleculardevices.com]

- 5. Jurkat Apoptosis Cell Extracts (etoposide) #2043 [cellsignal.com]

- 6. / Necrosis Apoptosis Kit (blue, green, red) (ab176749) | Abcam Assay [abcam.com]

- 7. Apoptosis-mediated inhibition of human T-cell acute ... [frontiersin.org]

- 8. for Assays and... | Thermo Fisher Scientific - RU Apoptosis [thermofisher.com]

- 9. Induction of apoptosis in cells [abcam.com]

Experimental Protocol for Western Blot Analysis

The table below summarizes the key parameters from published studies using UNC569 in Western blot experiments:

| Parameter | Detailed Specification |

|---|---|

| Cell Lines | 697 (B-ALL), Jurkat (T-ALL), BT12 (Atypical Teratoid/Rhabdoid Tumor) [1] |

| Working Concentration | 1 μM [1] [2] [3] |

| Pre-treatment Duration | 1 to 1.5 hours prior to cell lysis [1] [2] [3] |

| Key Findings | Inhibition of Mer phosphorylation; reduced downstream ERK1/2 and AKT signaling [1] |

The experimental workflow for preparing and analyzing cell lysates can be visualized as follows:

Supporting Cell-Based Assays

This compound's effects were validated in other functional assays, which support and complement the Western blot findings. Key parameters from these assays are summarized below:

| Assay Type | This compound Concentration | Incubation Time | Observed Effect |

|---|---|---|---|

| Apoptosis Analysis | 0.4 - 2.0 µM | 24 hours | Dose-dependent induction of apoptosis; increased levels of cleaved Caspase-3 and PARP [2] [3]. |

| Mer Phosphorylation (IC₅₀) | ~141 nM (697 cells) ~193 nM (Jurkat cells) | 1 hour | Potent inhibition of Mer autophosphorylation [2] [3]. |

Key Considerations for Your Experiment

- Use an Appropriate Positive Control: The cited studies used pervanadate treatment to stabilize tyrosine phosphorylation before lysis [1]. Including this step can help detect phosphorylated Mer.

- Include Essential Antibodies: Your experimental design should include antibodies against phospho-Mer, total Mer, and downstream effectors like phospho-AKT (Ser473) and phospho-p44/42 MAPK (Erk1/2) [1].

- Prepare Stock Solutions: this compound is typically prepared as a high-concentration stock solution (e.g., 10-30 mM) in DMSO and then diluted into cell culture media [2] [3]. The final DMSO concentration in treated and control groups should be equal and low (e.g., 0.1% or less).

References

Comprehensive Application Notes & Protocols: UNC569 in Zebrafish T-ALL Models

Introduction to UNC569 and Zebrafish T-ALL Models

Acute lymphoblastic leukemia (ALL) represents the most common childhood malignancy, with T-cell ALL (T-ALL) exhibiting a particularly poor prognosis compared to B-lineage ALL. Current chemotherapeutic regimens are associated with significant short- and long-term toxicities, creating an urgent need for novel targeted therapeutic approaches with improved safety profiles. The Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3/Axl/Mer) family, has emerged as a promising therapeutic target in T-ALL. Mer is ectopically expressed in ALL patient samples and cell lines but is not expressed in normal T- and B-lymphocytes at any developmental stage, providing a potential therapeutic window. Inhibition of Mer expression has been demonstrated to reduce pro-survival signaling, increase sensitivity to cytotoxic agents, and significantly delay leukemia development in vivo, supporting the rationale for Mer-targeted therapies in ALL.

The zebrafish (Danio rerio) T-ALL model provides a powerful platform for evaluating potential leukemia therapeutics. Zebrafish offer several distinct advantages for leukemia research, including high fecundity, optical transparency during early development, and genetic tractability. The zebrafish model expressing transgenic human MYC (hMYC) driven by a rag2 promoter develops T-ALL with high penetrance, providing a robust system for evaluating drug efficacy in vivo. In this model, lymphoblasts express Mer and enhanced green fluorescent protein (eGFP), enabling precise quantification of tumor burden through fluorescence measurement. These application notes provide detailed protocols for evaluating the efficacy of this compound, a novel small-molecule Mer inhibitor, in zebrafish T-ALL models, along with comprehensive experimental methodologies and data analysis techniques.

Table 1: Advantages of Zebrafish T-ALL Models for Drug Discovery

| Feature | Advantage | Application in this compound Studies |

|---|---|---|

| Optical Transparency | Enables direct visualization of leukemic cells | Real-time monitoring of tumor burden reduction via fluorescence |

| High Fecundity | Generates large numbers of embryos for high-throughput screening | Statistical power for treatment efficacy assessments |

| Genetic Manipulability | Easy introduction of transgenes and mutations | MYC-driven T-ALL model with Mer and eGFP expression |

| Physiological Relevance | Conserved cancer pathways and drug metabolism | Translationally relevant assessment of Mer inhibition |

| Cost Effectiveness | Lower maintenance costs compared to mammalian models | Capacity for larger sample sizes and multiple treatment arms |

This compound Compound Profile and Mechanism of Action

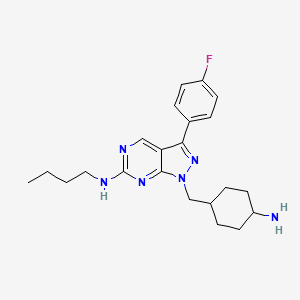

This compound is a first-in-class, potent, and selective small-molecule inhibitor of the Mer receptor tyrosine kinase. Chemically designated as 1-(((1r,4r)-4-aminocyclohexyl)methyl)-N-butyl-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine, this compound exhibits exceptional potency against Mer with an IC50 of 2.9 nM while demonstrating good selectivity within the TAM family (Axl IC50 = 37 nM; Tyro3 IC50 = 48 nM). The compound has a molecular formula of C22H29FN6 and a molecular weight of 396.50 g/mol. This compound appears as a white to yellow solid powder with a calculated LogP of 4.16, indicating appropriate lipophilicity for cellular penetration. The compound displays satisfactory solubility in DMSO (~31.3 mg/mL or ~78.8 mM), facilitating its use in both in vitro and in vivo applications.

The mechanism of action of this compound involves competitive inhibition of Mer tyrosine kinase activity at the ATP-binding site, effectively blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades. In T-ALL, MerTK signaling promotes leukemic cell survival and proliferation through multiple pathways, including PI3K/AKT and RAS/ERK signaling networks. By inhibiting Mer activation, this compound disrupts these pro-survival signals, leading to reduced cellular proliferation, increased apoptosis, and enhanced sensitivity to conventional chemotherapeutic agents. The compound specifically targets the malignant lymphoblasts that ectopically express Mer while sparing normal hematopoietic cells that do not express this receptor, potentially minimizing off-target effects and associated toxicities.

In Vitro Efficacy and Protocols

Quantitative Assessment of this compound Efficacy in Hematopoietic Cell Lines

Table 2: In Vitro Efficacy of this compound in Hematopoietic Cell Lines

| Cell Line | Cancer Type | Mer Phosphorylation IC50 | Apoptosis Induction | Colony Formation Reduction | Key Downstream Effects |

|---|---|---|---|---|---|

| Jurkat | T-ALL | 193 nM | Significant at ≥1 μM (24h) | >70% decrease in methylcellulose | Inhibition of pERK1/2 and pAKT |

| 697 | B-ALL | 141 nM | Significant at ≥1 μM (24h) | >70% decrease in methylcellulose | Inhibition of pERK1/2 and pAKK |

| BT12 | ATRT | Not determined | Moderate at 1 μM (24h) | >60% decrease in soft agar | Inhibition of pro-survival signaling |

Protocol: Apoptosis Analysis via PARP and Caspase-3 Cleavage

Purpose: To evaluate this compound-induced apoptosis in ALL cell lines by measuring cleavage of PARP and Caspase-3. Materials:

- Jurkat or 697 cell lines cultured in RPMI-1640 with 10% FBS

- This compound stock solution (3 mM in DMSO)

- Western blot equipment and reagents

- Antibodies: anti-PARP (#9542, Cell Signaling), anti-Caspase-3 (#9662, Cell Signaling), anti-tubulin (#2125, Cell Signaling) or anti-GAPDH (#3683, Cell Signaling) for loading controls

Procedure:

- Culture Jurkat or 697 cells in complete RPMI-1640 medium at 37°C with 5% CO₂ until they reach logarithmic growth phase (0.5-1 × 10⁶ cells/mL).

- Prepare treatment concentrations of this compound (0.4, 0.8, 1.0, 1.2, 1.4, 1.6, 1.8, and 2.0 μM) in complete medium, including a DMSO vehicle control (equivalent to highest DMSO concentration in treatment groups).

- Seed cells at 2 × 10⁵ cells/mL in 6-well plates and add prepared this compound treatments. Incubate for 24 hours at 37°C with 5% CO₂.

- After incubation, collect cells by centrifugation at 500 × g for 5 minutes. Wash once with cold PBS.

- Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to remove insoluble material.

- Determine protein concentration using BCA assay. Prepare samples with Laemmli buffer, denature at 95°C for 5 minutes, and load 20-30 μg protein per lane on 4-12% Bis-Tris gels.

- Transfer proteins to PVDF membranes, block with 5% non-fat milk in TBST for 1 hour, and incubate with primary antibodies (1:1000 dilution) overnight at 4°C.

- After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.

- Develop blots using enhanced chemiluminescence substrate and image with a digital imaging system.

- Quantify band intensities using ImageJ software, normalizing cleaved PARP and Caspase-3 to loading controls.

Protocol: Mer Phosphorylation and Downstream Signaling Inhibition

Purpose: To assess this compound-mediated inhibition of Mer phosphorylation and downstream signaling pathways. Materials:

- Jurkat or 697 cell lines

- This compound stock solution (3 mM in DMSO)

- Pervanadate solution (0.12 mM, prepared fresh)

- Lysis buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM EDTA, 10% glycerol, 1% Triton X-100, 1 mM sodium orthovanadate, 0.1 mM sodium molybdate, plus protease inhibitors

- Immunoprecipitation antibodies: mouse monoclonal anti-Mer (MAB8912, R&D Systems)

- Western blot antibodies: α-phospho Mer (PhosphoSolutions), anti-Mer (#1633-1, Epitomics), anti-phospho-Akt (Ser473, #9271, Cell Signaling), anti-Akt (#9272, Cell Signaling), anti-phospho-p44/42 MAPK (Thr202/Tyr204, #9106, Cell Signaling), anti-p44/42 MAPK (#9102, Cell Signaling)

Procedure:

- Culture and treat cells with this compound (recommended starting concentration: 1 μM) for 1.5 hours in complete medium.

- Stabilize phosphorylated Mer by treating cells with 0.12 mM pervanadate for 3 minutes at 37°C.

- Immediately place cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer for 30 minutes with occasional vortexing.

- Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.

- For Mer immunoprecipitation, incubate 500 μg of protein lysate with anti-Mer antibody (2 μg) for 2 hours at 4°C, then add rec-Protein G-sepharose 4B beads and incubate for an additional hour.

- Wash immune complexes three times with lysis buffer, resuspend in Laemmli buffer, and boil for 5 minutes.

- Perform Western blot analysis as described in section 3.2, probing for phospho-Mer and total Mer to calculate inhibition ratios.

- For downstream signaling analysis, use whole cell lysates (50 μg) for Western blotting with phospho-specific and total antibodies for AKT and ERK1/2.

- Quantify band densities using ImageJ software. Calculate IC50 values using non-linear regression in GraphPad Prism.

In Vivo Zebrafish T-ALL Model and Treatment Protocol

Zebrafish Husbandry and T-ALL Model Establishment

The zebrafish T-ALL model employs transgenic animals expressing human MYC (hMYC) under the control of a rag2 promoter, which drives expression in lymphoid cells. These zebrafish develop T-ALL with high penetrance, typically manifesting by 75 days post-fertilization (dpf). The lymphoblasts in this model co-express Mer and enhanced green fluorescent protein (eGFP), enabling precise tracking and quantification of tumor burden through fluorescence imaging. For optimal results, zebrafish should be housed in an aquatic colony maintained at 28.5°C with a 14:10 hour light:dark circadian cycle. All experimental procedures must be approved by the appropriate Institutional Animal Care and Use Committee (IACUC) following established guidelines for zebrafish research.

Protocol: Zebrafish T-ALL Treatment with this compound

Purpose: To evaluate the efficacy of this compound in reducing tumor burden in zebrafish T-ALL models. Materials:

- Transgenic rag2:hMYC;lck:eGFP zebrafish with established T-ALL (typically 75-150 dpf)

- This compound stock solution (3 mM in DMSO)

- System water (reverse osmosis deionized water with instant ocean salts)

- Tricaine methanesulfonate (MS-222) for anesthesia

- Fluorescent microscope with appropriate GFP filters and camera

- 500 mL beakers or treatment tanks

Procedure:

- Treatment Setup: Prepare treatment solution containing 4 μM this compound in system water. Include vehicle control groups (equivalent DMSO concentration) and mock-treated controls (system water only). For a 500 mL treatment volume, add 667 μL of 3 mM this compound stock solution to achieve 4 μM final concentration.

- Animal Allocation: Anesthetize zebrafish with 0.02% MS-222 and screen for T-ALL burden using fluorescent microscopy. Randomly allocate animals with comparable tumor burden to treatment and control groups (recommended n=10-15 per group).

- Treatment Administration: Place zebrafish in treatment solutions (1-2 fish per 500 mL) for continuous immersion. Refresh treatment solutions daily to maintain compound potency.

- Treatment Duration: Continue treatment for 14 days, monitoring fish daily for signs of distress or changes in behavior.

- Tumor Burden Assessment:

- Anesthetize fish with 0.02% MS-222 at days 0, 7, and 14.

- Image using standardized fluorescent microscopy settings (consistent exposure time, gain, and magnification across all measurements).

- Quantify fluorescence intensity using ImageJ software or similar image analysis tools, drawing regions of interest around areas with leukemic infiltration.

- Endpoint Analysis: After 14 days, euthanize fish by MS-222 overdose followed by rapid cooling. Prepare single-cell suspensions from whole fish for potential flow cytometric analysis to validate fluorescence findings.

Data Analysis: Calculate percentage reduction in tumor burden by comparing fluorescence intensity between this compound-treated and control groups. Statistical significance can be determined using Student's t-test or one-way ANOVA with post-hoc testing, with p<0.05 considered significant.

Figure 1: Zebrafish T-ALL Treatment Workflow. This diagram illustrates the sequential steps for evaluating this compound efficacy in the zebrafish T-ALL model, from animal screening through data analysis.

Signaling Pathway Analysis

The Mer receptor tyrosine kinase functions as a central node in a sophisticated signaling network that promotes leukemic cell survival and proliferation. Under physiological conditions, Mer activation occurs through binding to its ligand Gas6, leading to receptor dimerization, autophosphorylation, and initiation of downstream signaling cascades. In T-ALL, the ectopic expression of Mer creates a dependency on these signaling pathways, rendering leukemic cells vulnerable to Mer inhibition. This compound exerts its anti-leukemic effects by competitively binding to the ATP-binding site of Mer, preventing receptor autophosphorylation and subsequent activation of key downstream effectors.

The primary signaling pathways disrupted by this compound treatment include the PI3K/AKT pathway, which normally promotes cell survival by inhibiting apoptotic machinery, and the RAS/ERK pathway, which drives cellular proliferation and cycle progression. Additionally, Mer inhibition affects other downstream effectors that contribute to the overall pro-survival signaling network in leukemic cells. The following diagram illustrates the comprehensive signaling network affected by this compound treatment: